molecular formula C23H27N3O4 B8235311 LY900009

LY900009

カタログ番号: B8235311
分子量: 409.5 g/mol
InChIキー: JURYTIUJMYPBNN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

LY900009 is a complex organic compound with a unique structure that includes a dibenzazepine core

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of LY900009 typically involves multiple steps. The key steps include the formation of the dibenzazepine core, followed by the introduction of the butanamide moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.

化学反応の分析

Types of Reactions

LY900009 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation but often include controlled temperatures and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

科学的研究の応用

LY900009 has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including its role as a drug candidate for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of LY900009 involves its interaction with specific molecular targets and pathways. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

類似化合物との比較

Similar Compounds

    Butyramide: A simpler amide with a similar core structure but lacking the complex dibenzazepine moiety.

    N-butylamide: Another related compound with a similar amide functional group but different overall structure.

Uniqueness

LY900009 is unique due to its complex structure, which includes a dibenzazepine core and multiple functional groups

生物活性

LY900009 is a novel small molecule inhibitor targeting Notch signaling through selective inhibition of the γ-secretase complex. This compound has garnered attention due to its potential therapeutic applications in oncology, particularly in the treatment of various malignancies where Notch signaling is dysregulated.

Notch signaling plays a crucial role in cell fate determination, stem cell maintenance, and differentiation. Aberrant Notch activity is implicated in several cancers, making it a prime target for therapeutic intervention. This compound inhibits γ-secretase, an enzyme responsible for cleaving the Notch receptor, thereby preventing the release of its active intracellular domain (NICD) and subsequent transcriptional activation of target genes involved in tumorigenesis.

Pharmacokinetics and Dosage

In a Phase I clinical trial, this compound was administered orally at varying doses (2-60 mg) to advanced cancer patients. The study aimed to establish the maximum tolerated dose (MTD), with 30 mg thrice weekly identified as the recommended schedule for further studies. Pharmacokinetic analysis revealed rapid absorption, with a median time to peak concentration (tmax) occurring between 1 to 4 hours post-dose. Notably, plasma levels of amyloid-β peptide were inhibited by 80-90% at higher doses, indicating effective pharmacodynamic activity against Notch signaling .

Clinical Findings

The Phase I trial included 35 patients, with adverse events primarily comprising gastrointestinal disturbances such as diarrhea (46%), vomiting (34%), and nausea (31%). Despite these side effects, there were no significant antitumor responses observed; however, five patients maintained stable disease for an extended period. A noteworthy finding was that one patient exhibited increased glandular mucin production consistent with pharmacologic inhibition of the Notch pathway .

Summary of Adverse Events

Adverse EventPercentage (%)
Diarrhea46
Vomiting34
Anorexia31
Nausea31
Fatigue23

Efficacy in Preclinical Models

Preclinical studies have demonstrated that this compound effectively inhibits Notch signaling across various tumor cell lines with an IC50 range of 0.005-20 nM. This potency suggests a promising therapeutic window for targeting Notch-dependent tumors .

Case Studies and Research Insights

Several case studies have highlighted the differential responses to this compound based on genetic variability and tumor characteristics. For instance, research indicates that specific genetic backgrounds may influence treatment outcomes and tolerability in diverse populations .

特性

IUPAC Name

2-hydroxy-3-methyl-N-[1-[(5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl)amino]-1-oxopropan-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4/c1-13(2)20(27)22(29)24-14(3)21(28)25-19-17-11-6-5-9-15(17)16-10-7-8-12-18(16)26(4)23(19)30/h5-14,19-20,27H,1-4H3,(H,24,29)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JURYTIUJMYPBNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC1C2=CC=CC=C2C3=CC=CC=C3N(C1=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。